2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile
Overview
Description
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy group, an isopropylamino group, and a phenylacetonitrile moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-(2-Hydroxy-3-(isopropylamino)-propoxy)benzaldehyde.
Formation of the Final Product: The intermediate is then reacted with acetonitrile under specific conditions to form the final product. This step often requires the use of catalysts and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and specific reaction conditions to achieve desired products.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups on the phenyl ring, depending on the reagents used.
Scientific Research Applications
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Hydroxy-3-(methylamino)-propoxy)phenyl)acetonitrile
- 2-(4-(2-Hydroxy-3-(ethylamino)-propoxy)phenyl)acetonitrile
- 2-(4-(2-Hydroxy-3-(tert-butylamino)-propoxy)phenyl)acetonitrile
Uniqueness
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile is unique due to its specific isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications, distinguishing it from other similar compounds with different substituents.
Properties
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)16-9-13(17)10-18-14-5-3-12(4-6-14)7-8-15/h3-6,11,13,16-17H,7,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJIPAKCLDHBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338884 | |
Record name | (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29277-73-4 | |
Record name | (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.